Copper telluride (Cu2Te)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Cu2Te has been explored through various methods, aiming for controlled size, shape, and monodispersity. One notable approach is the cation exchange of preformed CdTe nanocrystals (NCs), allowing for the preparation of Cu2Te NCs with well-defined morphologies and near-infrared (NIR) plasmon bands (Kriegel et al., 2013). Another method involves a phosphine-free synthesis using diphenyl ditelluride as an air-stable tellurium source, enabling the formation of 1D nanorods and 2D nanoplates of Cu2Te (Mishra et al., 2022).

Molecular Structure Analysis

Copper telluride's structure has been synthesized with various morphologies, including spheres, rods, and tetrapods, demonstrating the versatility of its molecular structure. The optical properties and modeling of these structures show that Cu2Te nanocrystals exhibit pronounced plasmon bands in the NIR, contributing to a better understanding of their optoelectronic properties (Kriegel et al., 2013).

Chemical Reactions and Properties

Copper telluride's reactivity and chemical properties are influenced by its synthesis method and resulting morphology. The vacancy-doped nature of copper chalcogenides, including Cu2Te, extends our understanding of their NIR optical resonances, crucial for their application in energy-related technologies (Kriegel et al., 2013).

Physical Properties Analysis

The physical properties of Cu2Te, such as its optical and electronic characteristics, have been a focus of research due to their potential applications in optoelectronics and plasmonics. The discrete dipole approximation and empirical dielectric function models have been used to agree with the extinction spectra of Cu2Te NCs, illustrating the material's complex interaction with light (Kriegel et al., 2013).

Chemical Properties Analysis

The chemical properties of Cu2Te, particularly its reactivity and interaction with other compounds, are critical for its application in various fields. Studies focusing on the alloyed copper selenide-sulfide and telluride-sulfide nanocrystals have shown that sulfur incorporation and controlled oxidation can tune the localized surface plasmon resonances in the NIR region, highlighting the importance of chemical composition in determining Cu2Te's properties (Saldanha et al., 2014).

Applications De Recherche Scientifique

Thermoelectric Applications : Cu2Te has shown promise in thermoelectric applications. For instance, the introduction of graphene sheets into Cu2Te significantly enhances its thermoelectric performance. A maximum thermoelectric ZT value of about 1.14 at 1000 K, which is 270% higher than that of pristine Cu2Te, has been achieved (Hyun Ju et al., 2022). Additionally, optimizing carrier concentration and reducing thermal conductivity in Cu2Te composites, such as (Cu2Te)1−x-(BiCuTeO)x composites, has been found to improve thermoelectric properties (Wenyu Zhang et al., 2022).

Nanotechnology and Nanostructures : Research has explored the synthesis of copper telluride nanowires using electrochemical methods, highlighting their potential in nanotechnology. The photoluminescence emission spectrum of these nanowires suggests potential applications in optoelectronics (Suresh Kumar et al., 2011).

Photovoltaics and Solar Cells : Cu2Te is identified as a key material in photovoltaic devices, especially in CdTe-based solar cells. Cu2Te/n-CdTe hetero-junction solar cells have shown efficiencies up to 7.5% (Suresh Kumar et al., 2013).

Optical and Electrical Properties : Studies have also focused on the optical and electrical properties of Cu2Te. For example, various low-dimensional Cu-Te nanostructures have been synthesized, demonstrating controllable transport behaviors from metallic to semiconducting natures. These nanostructures have potential applications in nonvolatile memory, photodetectors, and solar cells (Ching-Chun Lin et al., 2012).

Electrical Transport Properties : The electronic transport properties of electrodeposited Cu2Te nanowires have been studied, revealing that the electrical conductivity increases with temperature and decreases with the reduction in the size of the nanowires. This finding is significant for applications where size-dependent electrical properties are crucial (Suresh Kumar et al., 2013).

Safety And Hazards

Orientations Futures

Copper telluride has potential applications in thermoelectric elements and in solar cells . It is also promising for spintronic application . The study demonstrates that Cu2-δX (X=S, Se, and Te) is the only existing system to show high zTs in the series of compounds composed of three sequential primary group elements .

Propriétés

InChI |

InChI=1S/2Cu.Te | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEWONGNQNXVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

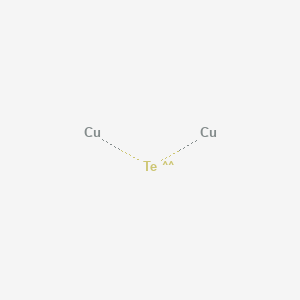

[Cu].[Cu].[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2Te | |

| Record name | copper(I) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(I)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893165 | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Copper telluride (Cu2Te) | |

CAS RN |

12019-52-2 | |

| Record name | Copper telluride (Cu2Te) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper telluride (Cu2Te) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicopper telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.